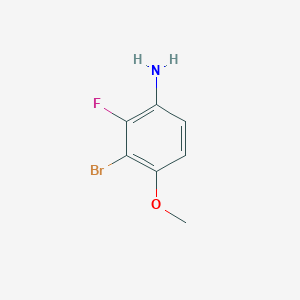

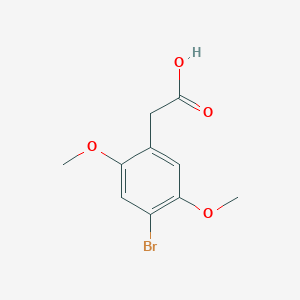

![molecular formula C9H20N2O2 B3420384 tert-butyl N-[1-(methylamino)propan-2-yl]carbamate CAS No. 1864270-64-3](/img/structure/B3420384.png)

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Übersicht

Beschreibung

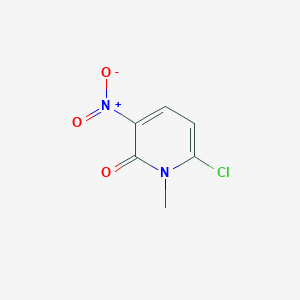

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C9H20N2O2 . It is also known as 1-(Methylamino)-N-Boc-2-propanamine .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 1-(methylamino)propan-2-yl group . The InChI code for this compound is 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) .Physical And Chemical Properties Analysis

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 188.27 .Wissenschaftliche Forschungsanwendungen

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of Tetrasubstituted Pyrroles

It is used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

Synthesis of N-Boc-Protected Anilines

This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Various Carbamates

It is used in the synthesis of various carbamates, such as tert-Butyl (2-oxiranylmethyl)carbamate , tert-Butyl (2-morpholin-2-ylethyl)carbamate , tert-Butyl (4-methylpyridin-2-yl)carbamate , and others .

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of pyrazole derivatives . Ethanol is used as a mild reagent to trap isocyanate intermediates in situ to form more stable pyrazole derivatives, thereby solving the problem of 5-aminopyrazole instability .

Synthesis of Azide Derivatives

It is used in the synthesis of azide derivatives . This acid reacted with diphenylphosphoryl azide to give 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonyl azide, which was further reacted with Boc-EDA to obtain compound 1 .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Wirkmechanismus

Target of Action

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate primarily targets voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells .

Mode of Action

The compound selectively enhances the slow inactivation of VGSCs. By binding to these channels, it stabilizes them in an inactivated state, reducing their availability for activation. This modulation decreases neuronal excitability and can help in conditions characterized by excessive neuronal firing .

Biochemical Pathways

The interaction with VGSCs affects the sodium ion flux across the cell membrane, which is essential for action potential generation. This alteration impacts downstream signaling pathways, including those involved in neurotransmitter release and muscle contraction. The reduced excitability can lead to decreased neurotransmitter release, affecting synaptic transmission and muscle activity .

Pharmacokinetics

The pharmacokinetics of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues with high VGSC expression. Metabolism occurs primarily in the liver, where it is broken down by hepatic enzymes. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the stabilization of VGSCs in their inactivated state, leading to reduced sodium ion influx. This stabilization decreases neuronal excitability and can prevent conditions like seizures or neuropathic pain. At the cellular level, this results in decreased action potential frequency and altered neurotransmitter release, which can modulate synaptic activity and muscle contractions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to VGSCs. Temperature variations can impact the compound’s stability and its interaction kinetics with the target channels. Additionally, the presence of other ions or compounds can compete for binding sites or alter the compound’s pharmacokinetics .

This comprehensive overview highlights the intricate mechanism of action of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, emphasizing its potential therapeutic applications and the factors influencing its efficacy.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEWKAVKGVXBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696725 | |

| Record name | tert-Butyl [1-(methylamino)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate | |

CAS RN |

873221-70-6, 1864270-64-3 | |

| Record name | tert-Butyl [1-(methylamino)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(methylamino)propan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

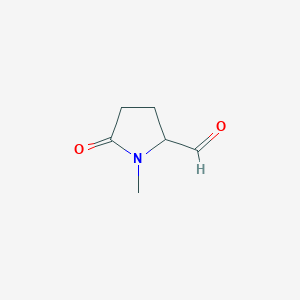

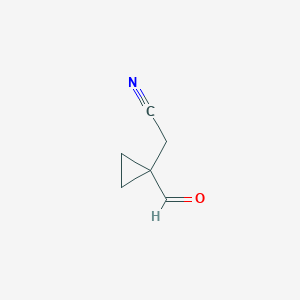

![Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3420349.png)

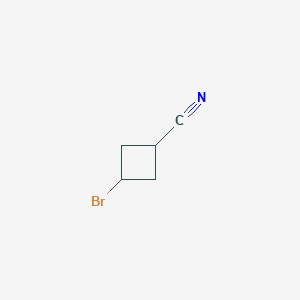

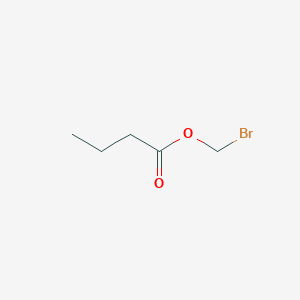

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)

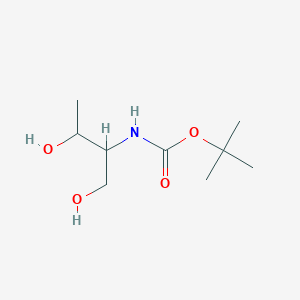

![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)